An In-Depth Technical Guide to 2-(Thiophen-2-yl)pyridin-4-amine (CAS 1020540-64-0)
An In-Depth Technical Guide to 2-(Thiophen-2-yl)pyridin-4-amine (CAS 1020540-64-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and potential applications of 2-(Thiophen-2-yl)pyridin-4-amine (CAS 1020540-64-0). This heterocyclic compound, incorporating both a pyridine and a thiophene moiety, is a valuable building block in medicinal chemistry and materials science. Its structural features suggest potential as a scaffold for kinase inhibitors and as a component in organic electronic materials. This document consolidates available data to serve as a foundational resource for researchers engaged in the study and utilization of this compound.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional organic materials. The strategic combination of different heterocyclic rings within a single molecule can give rise to unique electronic, steric, and pharmacokinetic properties. 2-(Thiophen-2-yl)pyridin-4-amine is a prime example of such a hybrid structure, featuring an electron-rich thiophene ring coupled with an electron-deficient pyridine ring bearing a crucial amino functional group.
The thiophene ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions.[1] Similarly, the aminopyridine scaffold is a cornerstone in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies due to its hydrogen bonding capabilities and ability to occupy specific pockets in enzyme active sites.[2] The amalgamation of these two moieties in 2-(Thiophen-2-yl)pyridin-4-amine presents a compelling scaffold for the development of novel therapeutic agents and advanced materials.[3]
Physicochemical Properties
A summary of the key physicochemical properties of 2-(Thiophen-2-yl)pyridin-4-amine is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 1020540-64-0 | [3] |
| Molecular Formula | C₉H₈N₂S | [3] |
| Molecular Weight | 176.24 g/mol | [3] |
| Appearance | Predicted to be a solid | General Knowledge |
| Purity | Typically >95% (commercial) | [3] |
| Storage | Room temperature, in a dark, inert atmosphere | [3] |
Synthesis and Methodology
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of 2-(Thiophen-2-yl)pyridin-4-amine.
Detailed Experimental Protocol (Hypothetical):
Step 1: Suzuki-Miyaura Coupling for the Synthesis of 2-(Thiophen-2-yl)-4-nitropyridine
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To a solution of 2-chloro-4-nitropyridine (1.0 eq) and thiophene-2-boronic acid (1.2 eq) in a mixture of toluene, ethanol, and water (4:1:1 ratio), add sodium carbonate (2.0 eq).
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De-gas the mixture with a stream of argon for 15-20 minutes.
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Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-(thiophen-2-yl)-4-nitropyridine.
Step 2: Reduction of the Nitro Group to Synthesize 2-(Thiophen-2-yl)pyridin-4-amine
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Dissolve 2-(thiophen-2-yl)-4-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. A common method is the use of iron powder (5.0 eq) and a catalytic amount of hydrochloric acid. Alternatively, catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere can be employed.
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Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the catalyst or iron salts.
-
If an acidic workup was used, neutralize the filtrate with a base such as sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be further purified by recrystallization or column chromatography to yield pure 2-(thiophen-2-yl)pyridin-4-amine.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiophene rings, as well as the amine protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyridine-H6 | 8.0 - 8.2 | d | Doublet due to coupling with H5. |
| Pyridine-H5 | 6.8 - 7.0 | dd | Doublet of doublets due to coupling with H6 and H3. |
| Pyridine-H3 | 6.5 - 6.7 | d | Doublet due to coupling with H5. |
| Thiophene-H5' | 7.4 - 7.6 | dd | Doublet of doublets, influenced by the pyridine ring. |
| Thiophene-H3' | 7.2 - 7.4 | dd | Doublet of doublets. |
| Thiophene-H4' | 7.0 - 7.2 | t | Triplet (or dd), coupling with H3' and H5'. |
| NH₂ | 4.5 - 5.5 | br s | Broad singlet, chemical shift is concentration and solvent dependent.[4] |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Pyridine-C2 | 158 - 162 | Attached to the thiophene group. |
| Pyridine-C4 | 150 - 155 | Attached to the amino group. |
| Pyridine-C6 | 148 - 152 | |
| Pyridine-C3 | 108 - 112 | |
| Pyridine-C5 | 115 - 120 | |
| Thiophene-C2' | 140 - 145 | Attached to the pyridine ring. |
| Thiophene-C5' | 128 - 132 | |
| Thiophene-C3' | 125 - 128 | |
| Thiophene-C4' | 127 - 130 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| N-H Stretch | 3400 - 3250 (two bands) | Characteristic of a primary amine.[5] |
| Aromatic C-H Stretch | 3100 - 3000 | |
| C=C and C=N Stretch | 1650 - 1580 | Aromatic ring stretching vibrations. |
| N-H Bend | 1650 - 1580 | Scissoring vibration of the primary amine.[5] |
| C-N Stretch | 1335 - 1250 | Aromatic amine C-N stretching.[5] |
Mass Spectrometry
The mass spectrum should show a prominent molecular ion peak. The fragmentation pattern will likely involve cleavages characteristic of both pyridine and thiophene rings.
-
Molecular Ion (M⁺): Expected at m/z = 176.
-
Key Fragmentation Pathways: Loss of HCN from the pyridine ring, fragmentation of the thiophene ring, and potential cleavage at the C-C bond connecting the two rings.[6]
Reactivity and Potential Applications
The chemical reactivity of 2-(Thiophen-2-yl)pyridin-4-amine is dictated by the interplay of its constituent rings and the amino group. The amino group can act as a nucleophile, allowing for further functionalization, such as acylation or alkylation. The pyridine nitrogen can be protonated or quaternized. The thiophene ring can undergo electrophilic substitution, although the electron-donating effect of the pyridine's amino group may influence the regioselectivity.
Medicinal Chemistry and Drug Discovery
The 2-aminopyridine scaffold is a well-known "hinge-binder" motif in many kinase inhibitors. The amino group and the pyridine nitrogen can form crucial hydrogen bonds with the amino acid residues in the hinge region of the kinase active site. The thiophene moiety can be directed towards the hydrophobic pocket of the active site, and can also be a site for further modification to enhance potency and selectivity. Derivatives of 2-(thiophen-2-yl)pyridine have shown potential as inhibitors of various kinases.[7]
Caption: Interaction model of the 2-(Thiophen-2-yl)pyridin-4-amine scaffold in a kinase active site.
Materials Science
Pyridine and thiophene are both common building blocks for organic semiconductors. The combination of an electron-deficient pyridine and an electron-rich thiophene can lead to materials with interesting charge-transport properties. The amino group provides a site for polymerization or for tuning the electronic properties of the molecule. This makes 2-(Thiophen-2-yl)pyridin-4-amine a potential candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[3]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-(Thiophen-2-yl)pyridin-4-amine. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(Thiophen-2-yl)pyridin-4-amine is a versatile heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its synthesis can be achieved through established cross-coupling methodologies. The predicted spectroscopic data provides a framework for its characterization. The unique combination of the aminopyridine and thiophene moieties makes it an attractive scaffold for the development of kinase inhibitors and a promising building block for novel organic electronic materials. Further research into the synthesis of derivatives and the exploration of its biological and material properties is warranted.
References
-
Reich, H. J. (n.d.). Proton NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
- Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945.
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MySkinRecipes. (n.d.). 2-(Thiophen-2-yl)pyridin-4-amine. Retrieved from [Link]
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
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UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
- Schmitt, C., et al. (2014). Biological activity of 3-(thiophen-2-yl)pyridine derivatives with diversification at the 4-position of the thiophene core. PLoS ONE, 9(2), e87851.
- Al-Ghorbani, M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances, 13(18), 12185-12204.
- Khan, I., et al. (2019). Therapeutic importance of synthetic thiophene. Journal of Chemistry, 2019, 5925898.
- El-Gazzar, A. R. B. A., et al. (2014). Design and synthesis of novel thiophenes bearing biologically active aniline, aminopyridine, benzylamine, nicotinamide, pyrimidine and triazolopyrimidine moieties searching for cytotoxic agents. Acta Poloniae Pharmaceutica, 71(3), 401-407.
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